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molecular formula C17H15NO3 B1671935 Indoprofen CAS No. 31842-01-0

Indoprofen

Cat. No. B1671935
M. Wt: 281.30 g/mol
InChI Key: RJMIEHBSYVWVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278802

Procedure details

α-Methylthio-α-(p-phthalimidophenyl)propionic acid (123 mg), 300 mg of zinc powder and 16 mg of anhydrous copper sulfate were stirred in 1.5 ml of acetic acid at the refluxing temperature for 5 hours. After cooling, 30 ml of methylene chloride and 20 ml of water were added, and the insoluble precipitate was separated by filtration. The filtrate was adjusted to pH 1 with conc. hydrochloric acid, and extracted three times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, and dried with anhydrous sodium sulfate, and the solvent was evaporated off under reduced pressure to afford 99 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid in a yield of 98%.
Name
α-Methylthio-α-(p-phthalimidophenyl)propionic acid
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[C:3]([C:8]1[CH:13]=[CH:12][C:11]([N:14]2[C:18](=O)[C:17]3=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]3[C:15]2=[O:24])=[CH:10][CH:9]=1)([CH3:7])[C:4]([OH:6])=[O:5].C(Cl)Cl.O>C(O)(=O)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[O:24]=[C:15]1[C:16]2[C:17](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][N:14]1[C:11]1[CH:12]=[CH:13][C:8]([CH:3]([CH3:7])[C:4]([OH:6])=[O:5])=[CH:9][CH:10]=1 |f:5.6|

Inputs

Step One
Name
α-Methylthio-α-(p-phthalimidophenyl)propionic acid
Quantity
123 mg
Type
reactant
Smiles
CSC(C(=O)O)(C)C1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
16 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the insoluble precipitate was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 20 ml of methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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